molecular formula C14H16ClN3O B1651539 13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride CAS No. 127556-85-8

13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride

Cat. No.: B1651539
CAS No.: 127556-85-8
M. Wt: 277.75 g/mol
InChI Key: JIVZTNBVUAFHPB-UHFFFAOYSA-N
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Description

Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride is a complex heterocyclic compound. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine. This reaction proceeds through a [4 + 1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the imidazopyrazine core .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazopyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyrazine N-oxides, while reduction can yield partially or fully reduced derivatives.

Scientific Research Applications

Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride involves its interaction with specific molecular targets. This compound can act as a partial agonist at certain receptors, such as MT1 receptors, while exhibiting no intrinsic activity at others, like MT2 receptors . The molecular pathways involved in its action are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted interactions with specific biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

127556-85-8

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride

InChI

InChI=1S/C14H15N3O.ClH/c1-18-11-2-3-12-10(8-11)9-13-14-15-4-5-16(14)6-7-17(12)13;/h2-3,8-9H,4-7H2,1H3;1H

InChI Key

JIVZTNBVUAFHPB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3CCN4CCN=C4C3=C2.Cl

Canonical SMILES

COC1=CC2=C(C=C1)N3CCN4CCN=C4C3=C2.Cl

127556-85-8

Origin of Product

United States

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